Cas no 1086376-43-3 (5-Bromo-4,6-dichloro-2-methylpyrimidine)

5-Bromo-4,6-dichloro-2-methylpyrimidine 化学的及び物理的性質
名前と識別子
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- 5-Bromo-4,6-dichloro-2-methylpyrimidine
- 5-Bromo-4,6-dichloro-2-methylpyrimiidne
- SBB054486
- SB58366
-
- MDL: MFCD09864954
- インチ: 1S/C5H3BrCl2N2/c1-2-9-4(7)3(6)5(8)10-2/h1H3
- InChIKey: NUVJPDWOENRVSF-UHFFFAOYSA-N
- ほほえんだ: BrC1C(=NC(C)=NC=1Cl)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 112
- トポロジー分子極性表面積: 25.8
- 疎水性パラメータ計算基準値(XlogP): 3.2
5-Bromo-4,6-dichloro-2-methylpyrimidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB457021-250mg |
5-Bromo-4,6-dichloro-2-methylpyrimidine; . |
1086376-43-3 | 250mg |
€464.80 | 2025-02-15 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKM096-1G |
5-bromo-4,6-dichloro-2-methylpyrimidine |
1086376-43-3 | 95% | 1g |
¥ 2,765.00 | 2023-03-15 | |
Chemenu | CM316002-1g |
5-Bromo-4,6-dichloro-2-methylpyrimidine |
1086376-43-3 | 95% | 1g |
$320 | 2021-08-18 | |
abcr | AB457021-250 mg |
5-Bromo-4,6-dichloro-2-methylpyrimidine; . |
1086376-43-3 | 250MG |
€463.90 | 2023-07-18 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKM096-10G |
5-bromo-4,6-dichloro-2-methylpyrimidine |
1086376-43-3 | 95% | 10g |
¥ 13,827.00 | 2023-03-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKM096-5G |
5-bromo-4,6-dichloro-2-methylpyrimidine |
1086376-43-3 | 95% | 5g |
¥ 8,296.00 | 2023-03-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKM096-500MG |
5-bromo-4,6-dichloro-2-methylpyrimidine |
1086376-43-3 | 95% | 500MG |
¥ 1,848.00 | 2023-03-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKM096-100MG |
5-bromo-4,6-dichloro-2-methylpyrimidine |
1086376-43-3 | 95% | 100MG |
¥ 693.00 | 2023-03-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKM096-500mg |
5-bromo-4,6-dichloro-2-methylpyrimidine |
1086376-43-3 | 95% | 500mg |
¥1848.0 | 2024-04-26 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKM096-10g |
5-bromo-4,6-dichloro-2-methylpyrimidine |
1086376-43-3 | 95% | 10g |
¥13827.0 | 2024-04-26 |
5-Bromo-4,6-dichloro-2-methylpyrimidine 関連文献
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Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Timothée Constantin,Fabio Juliá,Nadeem S. Sheikh,Daniele Leonori Chem. Sci., 2020,11, 12822-12828
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Ting Song,Gongchang Zeng,Piyong Zhang,Tingting Wang,Atif Ali,Shaobin Huang,Heping Zeng J. Mater. Chem. A, 2019,7, 503-512
5-Bromo-4,6-dichloro-2-methylpyrimidineに関する追加情報
Introduction to 5-Bromo-4,6-dichloro-2-methylpyrimidine (CAS No. 1086376-43-3) and Its Applications in Modern Chemical Biology
5-Bromo-4,6-dichloro-2-methylpyrimidine, identified by its CAS number 1086376-43-3, is a versatile heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the pyrimidine family, a class of nitrogen-containing heterocycles that are widely recognized for their biological activity and structural importance in nucleic acids and various bioactive molecules.
The molecular structure of 5-Bromo-4,6-dichloro-2-methylpyrimidine consists of a pyrimidine ring substituted with a bromine atom at the 5-position, chlorine atoms at the 4- and 6-positions, and a methyl group at the 2-position. This specific arrangement of substituents imparts unique reactivity and functional properties, making it a valuable intermediate in the synthesis of complex organic molecules. The presence of halogen atoms, particularly bromine and chlorine, enhances its utility as a building block in cross-coupling reactions, which are fundamental to modern drug discovery and material science.
In recent years, 5-Bromo-4,6-dichloro-2-methylpyrimidine has been extensively explored in the development of novel therapeutic agents. Its pyrimidine core is structurally analogous to purine and thymine, key components of DNA and RNA, suggesting potential applications in modulating nucleic acid-related processes. Researchers have leveraged its reactivity to synthesize derivatives with enhanced biological activity, particularly in the realms of anticancer and antiviral therapies.
One of the most compelling aspects of 5-Bromo-4,6-dichloro-2-methylpyrimidine is its role as a precursor in the synthesis of small-molecule inhibitors targeting critical biological pathways. For instance, studies have demonstrated its utility in generating compounds that inhibit kinases and other enzymes involved in cancer progression. The bromine atom at the 5-position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal for constructing complex molecular architectures.
Moreover, the compound has found applications in materials science, particularly in the development of organic semiconductors and light-emitting diodes (OLEDs). The electron-withdrawing nature of the chlorine substituents enhances its electronic properties, making it suitable for use in conjugated polymers that exhibit excellent charge transport capabilities. These materials are integral to next-generation electronic devices, including flexible displays and solar cells.
Recent advancements in synthetic chemistry have further expanded the utility of 5-Bromo-4,6-dichloro-2-methylpyrimidine. Researchers have developed innovative methodologies for its functionalization, enabling the rapid construction of libraries of derivatives with tailored properties. Techniques such as transition-metal-catalyzed C-H activation and directed ortho-metalation have been particularly useful in modifying its core structure without compromising yield or selectivity.
The pharmaceutical industry has also embraced 5-Bromo-4,6-dichloro-2-methylpyrimidine as a key intermediate in drug development pipelines. Its ability to undergo diverse transformations allows for the efficient synthesis of biologically active molecules with minimal synthetic overhead. This has accelerated the discovery of novel therapeutics targeting a wide range of diseases, from oncology to infectious disorders.
In conclusion,5-Bromo-4,6-dichloro-2-methylpyrimidine (CAS No. 1086376-43-3) represents a cornerstone compound in modern chemical biology and pharmaceutical research. Its unique structural features and reactivity make it an indispensable tool for synthesizing complex molecules with significant biological applications. As research continues to uncover new methodologies for its utilization,5-Bromo-4,6-dichloro-2-methylpyrimidine is poised to remain at the forefront of innovation in drug discovery and materials science.
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